molecular formula C12H18O3 B14270579 2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol CAS No. 135626-41-4

2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol

Cat. No.: B14270579
CAS No.: 135626-41-4
M. Wt: 210.27 g/mol
InChI Key: GBAZGJQCEVXICQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups, a methyl group, and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,4-dimethoxyphenol with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-allylphenol: Similar structure with an allyl group instead of a propan-2-yl group.

    4-Allyl-2,6-dimethoxyphenol: Another similar compound with an allyl group.

    Methoxyeugenol: Contains methoxy groups and an allyl group.

Uniqueness

2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

CAS No.

135626-41-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2,4-dimethoxy-6-methyl-3-propan-2-ylphenol

InChI

InChI=1S/C12H18O3/c1-7(2)10-9(14-4)6-8(3)11(13)12(10)15-5/h6-7,13H,1-5H3

InChI Key

GBAZGJQCEVXICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)OC)C(C)C)OC

Origin of Product

United States

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